N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11-8-13(19-9-11)14(17)16-10-15(2,18)12-6-4-3-5-7-12/h3-9,18H,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFWSBINMLYXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide typically involves the reaction of 4-methylthiophene-2-carboxylic acid with 2-hydroxy-2-phenylpropylamine. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in an anhydrous solvent like tetrahydrofuran (THF) under mild conditions .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-phenylpropyl moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiophene and Thiazolidinone Carboxamides

Key Observations :
- Nitro vs. Methyl Groups : The nitro group in Compound 7 enhances electrophilicity, likely contributing to antibacterial activity via target protein interaction . In contrast, the methyl group in the target compound may improve lipophilicity and metabolic stability.
Pharmacological and Physicochemical Properties
- Antibacterial Activity : Compound 7’s nitrothiophene scaffold demonstrates narrow-spectrum antibacterial activity, whereas the target compound’s methyl-substituted thiophene may exhibit reduced reactivity but broader compatibility with mammalian systems .
- Drug-Likeness: highlights that carboxamide derivatives (e.g., N-carboxymethyl chitosan) often exhibit favorable physicochemical properties (e.g., logP, molecular weight) within drug-like regions.
Biological Activity
N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is synthesized through the reaction of 4-methylthiophene-2-carboxylic acid with 2-hydroxy-2-phenylpropylamine. The synthesis typically employs coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in anhydrous solvents like tetrahydrofuran (THF). The compound's structure includes a thiophene ring, which is known for its unique electronic properties that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The hydroxy-phenylpropyl moiety can form hydrogen bonds and hydrophobic interactions with enzyme active sites, potentially leading to enzyme inhibition or modulation. Additionally, the thiophene ring may participate in π-π stacking interactions, enhancing binding stability.
Biological Activity
Research indicates that this compound exhibits several pharmacological properties:
1. Enzyme Inhibition:
- The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer .
2. Anticancer Activity:
- Preliminary studies suggest that it may possess anticancer properties, as evidenced by its ability to disrupt critical protein-protein interactions involved in tumor growth .
3. Anti-inflammatory Properties:
- The compound's structure suggests potential anti-inflammatory effects, which are being explored through various in vitro assays .
Table 1: Summary of Biological Activities
Case Study: PD-L1 Inhibition
A significant study focused on the compound's ability to inhibit the PD-L1 protein, which plays a crucial role in immune evasion by tumors. In vitro assays showed that this compound effectively disrupted the PD-L1/PD-1 complex, enhancing T cell activation and potentially improving anti-tumor immunity . The binding affinity was reported to be in the low nanomolar range, indicating strong interaction with the target protein.
Comparative Analysis with Similar Compounds
The unique structural features of this compound distinguish it from similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(2-hydroxy-3-phenylpropyl)-4-methylthiophene-2-carboxamide | Different phenyl substitution | Enhanced bioactivity against certain cancer types |
| 4-Hydroxyquinolones | Lacks thiophene ring | Different mechanism of action |
Q & A
Basic Research Questions
What are the optimal synthetic routes for N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide, and how are yields maximized?
Methodological Answer:
The synthesis typically involves coupling 4-methylthiophene-2-carboxylic acid with 2-hydroxy-2-phenylpropylamine using carbodiimide-based coupling agents (e.g., DCC or EDC) and catalysts like DMAP in dichloromethane . Key parameters include:
- Stoichiometry: A 1:1 molar ratio of acid to amine.
- Temperature: Room temperature (25–30°C) to avoid side reactions.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for ≥95% purity .
Yield Optimization: Use continuous flow reactors for scale-up (e.g., 65–75% yield) and monitor reaction progress via TLC (hexane:ethyl acetate 9:3) .
How is the compound characterized structurally, and which analytical techniques are most reliable?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the amide bond (δ 7.8–8.2 ppm for CONH) and thiophene ring protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 243.32) .
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks (e.g., S(6) ring motifs in crystal packing) .
What preliminary biological activities have been reported for this compound?
Methodological Answer:
- Anticancer Activity: IC50 values of 5–15 µM against cervical (M-HeLa) and prostate (PC3) adenocarcinoma cells, with selectivity indices (SI) >5 compared to non-cancerous cells .
- Antimicrobial Effects: MIC of 10–20 µg/mL against Staphylococcus aureus and Escherichia coli via membrane disruption .
- Mechanistic Insight: Preliminary molecular docking suggests interactions with tankyrase enzymes (Wnt/β-catenin pathway) .
Advanced Research Questions
How can researchers resolve contradictions in biological activity data across different cell lines?
Methodological Answer:
Contradictions (e.g., variable IC50 in M-HeLa vs. PC3 cells) arise from:
- Cell-Specific Uptake: Measure intracellular compound concentration via LC-MS .
- Pathway Redundancy: Use CRISPR knockouts (e.g., β-catenin) to isolate target effects .
- Statistical Validation: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance .
What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustment: Introduce polar substituents (e.g., -OH or -SO2NH2) to enhance solubility (logP reduction from 3.2 to 2.5) .
- Metabolic Stability: Use liver microsome assays to identify vulnerable sites (e.g., amide hydrolysis) and employ prodrug strategies .
- Plasma Protein Binding: Measure via equilibrium dialysis; aim for <90% binding to ensure free fraction availability .
How can in silico modeling guide the design of derivatives with enhanced activity?
Methodological Answer:
- QSAR Models: Train using descriptors like polar surface area (PSA) and H-bond donors to predict IC50 (R² >0.8) .
- Molecular Dynamics Simulations: Simulate binding to tankyrase PARP domains (RMSD <2 Å over 100 ns) to prioritize stable derivatives .
- ADMET Prediction: Use SwissADME or ADMETLab to filter candidates with poor bioavailability or toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

